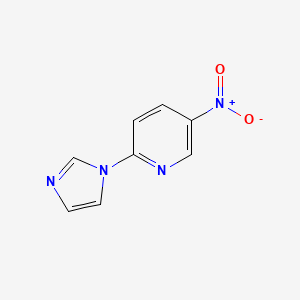

2-(1H-imidazol-1-yl)-5-nitropyridine

Description

A hypothetical SAR study on the 2-(1H-imidazol-1-yl)-5-nitropyridine scaffold for a generic kinase inhibitory activity is presented in the table below. This illustrates how systematic modifications could be correlated with changes in activity.

| Modification | Rationale | Predicted Impact on Activity |

| Move NO2 from 5- to 4-position on pyridine (B92270) | Alter electronic properties and steric hindrance | Likely decrease, may affect binding orientation |

| Replace 5-NO2 with 5-CN | Maintain electron-withdrawing nature, alter geometry | Potentially retained or slightly decreased activity |

| Replace 5-NO2 with 5-NH2 | Change from electron-withdrawing to donating | Significant change, likely loss of original activity |

| Add a 2-methyl group to the imidazole (B134444) ring | Probe for small hydrophobic pockets in binding site | May increase activity if pocket is present |

| Replace imidazole with 1,2,4-triazole | Alter H-bonding capacity and electronic distribution | Activity may decrease due to loss of key interactions |

These systematic SAR studies are essential for the iterative process of drug design, guiding the optimization of the this compound scaffold to develop potent and selective therapeutic agents.

Tautomeric Molecular Switches Design

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom accompanied by a switch of a single bond and an adjacent double bond. This phenomenon of tautomerism can be harnessed to design molecular switches, which are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or changes in pH. The this compound scaffold possesses features that make it a promising candidate for the design of tautomeric molecular switches.

The potential for tautomerism in this compound primarily resides in the imidazole moiety. The proton on the nitrogen atom of the imidazole ring can potentially migrate between the two nitrogen atoms. While in the parent imidazole this is a degenerate process, in a substituted imidazole like this one, the two tautomeric forms would be non-equivalent and could possess distinct electronic and photophysical properties.

Design Principles for a Tautomeric Switch:

To function as a molecular switch, the two tautomeric states must have significantly different and measurable properties, and the equilibrium between them must be controllable by an external stimulus.

Distinct Properties of Tautomers: The two potential tautomers of a modified this compound could exhibit different absorption and emission spectra, dipole moments, or binding affinities to other molecules. For example, the position of the proton on the imidazole ring could influence the extent of electronic conjugation between the imidazole and nitropyridine rings, leading to different colors or fluorescence characteristics.

Controlling the Tautomeric Equilibrium:

pH: The basicity of the nitrogen atoms in the imidazole and pyridine rings can be exploited. In an acidic medium, protonation could favor one tautomer over the other. Conversely, in a basic medium, deprotonation could shift the equilibrium back. This pH-dependent switching could be used for sensing applications.

Solvent Polarity: The two tautomers may have different polarities. Changing the solvent environment could therefore be used to stabilize one form over the other, providing a mechanism for solvent-controlled switching.

Light: While the parent compound may not be photo-responsive in this manner, strategic modifications could introduce photo-switchable tautomerism. For instance, introducing a photo-acid generator into the system could allow for light-induced pH changes, which in turn would control the tautomeric state.

Hypothetical Tautomeric Molecular Switch based on this compound:

Consider a derivative where a functional group capable of intramolecular hydrogen bonding is introduced. For example, a hydroxyl group at the 4-position of the pyridine ring.

| Tautomer A | Tautomer B |

| Proton on N1 of imidazole | Proton on N3 of imidazole |

| Potential for intramolecular H-bond between pyridine-OH and imidazole N3 | Disrupted intramolecular H-bond |

| Distinct UV-Vis absorption spectrum | Shifted UV-Vis absorption spectrum |

| "OFF" state (e.g., non-fluorescent) | "ON" state (e.g., fluorescent) |

In this hypothetical example, the equilibrium between Tautomer A and Tautomer B could be shifted by changing the pH. At a neutral pH, Tautomer A might be favored due to the stabilizing intramolecular hydrogen bond. Upon acidification, protonation of the pyridine nitrogen could disrupt this interaction, favoring Tautomer B and leading to a change in the spectroscopic output.

The design of tautomeric molecular switches based on the this compound scaffold is a promising research direction. By leveraging the inherent tautomeric possibilities of the imidazole ring and introducing functional groups that allow for external control of the tautomeric equilibrium, novel molecular devices for applications in sensing, data storage, and molecular machinery could be developed.

Properties

IUPAC Name |

2-imidazol-1-yl-5-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)7-1-2-8(10-5-7)11-4-3-9-6-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKBELKMRGNELL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Modifications of the Pyridine Ring:the Nitro Group at the 5 Position of the Pyridine Ring is a Key Feature, Often Acting As a Hydrogen Bond Acceptor or Being Involved in Charge Transfer Interactions. the Electron Withdrawing Nature of the Nitro Group Significantly Influences the Electronic Properties of the Entire Molecule. Sar Studies Would Typically Explore:

Position of the Nitro Group: Moving the nitro group to other positions (e.g., 3, 4, or 6) would alter the electronic distribution and steric profile of the molecule, likely impacting its interaction with biological targets.

Replacement of the Nitro Group: Substituting the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) or electron-donating groups (e.g., amino, methoxy) would provide a deeper understanding of the electronic requirements for activity. For instance, replacing the nitro group with an amino group could completely change the compound's biological profile, potentially switching from an inhibitory to an activating role, depending on the target.

Introduction of Additional Substituents: Adding other substituents (e.g., halogens, alkyl groups, hydroxyl groups) to the pyridine (B92270) ring can modulate lipophilicity, metabolic stability, and binding affinity. For example, a fluorine atom can enhance binding affinity through favorable interactions with the target and improve metabolic stability.

Modifications of the Imidazole Ring:the Imidazole Ring is a Versatile Pharmacophore, Capable of Acting As a Hydrogen Bond Donor and Acceptor. Modifications to This Ring Can Fine Tune the Compound S Interaction with Its Biological Target.

Substitution on the Imidazole (B134444) Ring: Introducing small alkyl or aryl groups at the 2-, 4-, or 5-positions of the imidazole ring can probe the steric tolerance of the binding site. For example, a methyl group at the 2-position could enhance potency by occupying a small hydrophobic pocket.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure and bonding within a compound by probing its vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For 2-(1H-imidazol-1-yl)-5-nitropyridine, the key vibrational modes are associated with the nitropyridine and imidazole (B134444) rings.

The most characteristic vibrations for the nitro group (–NO₂) are its asymmetric and symmetric stretching modes. In compounds like 2-amino-5-nitropyridine, the asymmetric NO₂ stretching vibration is typically observed as a strong band in the 1520–1580 cm⁻¹ region, while the symmetric stretching mode appears as a strong band between 1330 cm⁻¹ and 1360 cm⁻¹. researchgate.netmdpi.com Aromatic C-H stretching vibrations from both the pyridine (B92270) and imidazole rings are expected to appear above 3000 cm⁻¹. nih.govscispace.com The stretching vibrations of the pyridine ring (C=C and C=N bonds) typically occur in the 1400–1650 cm⁻¹ range. nih.gov The imidazole ring also exhibits characteristic C=N and C=C stretching vibrations within this region, alongside ring breathing modes. scispace.commdpi.com C-H in-plane and out-of-plane bending vibrations for both aromatic systems are expected at lower wavenumbers, typically in the 1000–1300 cm⁻¹ and 700–950 cm⁻¹ regions, respectively. nih.govscispace.com

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Expected Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3100–3150 | Imidazole C-H Stretching | Medium-Weak |

| 3000–3100 | Pyridine C-H Stretching | Medium-Weak |

| 1520–1580 | Asymmetric NO₂ Stretching | Strong |

| 1400–1650 | Pyridine & Imidazole Ring C=C and C=N Stretching | Strong-Medium |

| 1330–1360 | Symmetric NO₂ Stretching | Strong |

| 1000–1300 | C-H In-plane Bending | Medium |

| 700–950 | C-H Out-of-plane Bending | Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. For molecules with a center of symmetry, IR and Raman activities are mutually exclusive. Although this compound lacks such symmetry, the relative intensities of bands can differ significantly between the two techniques.

In the FT-Raman spectrum, the symmetric stretching of the nitro group (around 1330–1360 cm⁻¹) is expected to be a particularly strong and sharp band, which is a characteristic feature for nitroaromatic compounds. researchgate.netresearchgate.net The aromatic ring stretching vibrations of both the pyridine and imidazole moieties are also expected to be prominent in the Raman spectrum. researchgate.net The C-H stretching vibrations are typically weaker in Raman than in IR spectra. mdpi.com The low-frequency region of the Raman spectrum (below 400 cm⁻¹) provides information about skeletal vibrations and intermolecular interactions. researchgate.net

Table 2: Expected FT-Raman Vibrational Frequencies for this compound

| Expected Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3100–3150 | Imidazole C-H Stretching | Weak |

| 3000–3100 | Pyridine C-H Stretching | Weak |

| 1520–1580 | Asymmetric NO₂ Stretching | Weak-Medium |

| 1400–1650 | Pyridine & Imidazole Ring C=C and C=N Stretching | Strong |

| 1330–1360 | Symmetric NO₂ Stretching | Very Strong |

| ~1000 | Pyridine Ring Breathing Mode | Strong |

Normal mode analysis is a theoretical method, often employing Density Functional Theory (DFT), used to predict the vibrational frequencies and describe the atomic motions for each normal mode of vibration. researchgate.net This computational analysis is crucial for the definitive assignment of experimental FT-IR and FT-Raman bands. mdpi.com

For a molecule like this compound, which consists of 18 atoms, there are 3N-6 = 48 normal modes of vibration. These modes can be assigned based on their calculated frequencies and the visualization of atomic displacements.

Key vibrational assignments based on data from analogous structures would include:

NO₂ Group Vibrations: The asymmetric and symmetric stretching modes are typically pure and easily identified. researchgate.net Wagging, rocking, and twisting modes of the NO₂ group occur at lower frequencies.

Pyridine Ring Vibrations: These include the C-H stretches, ring breathing modes (e.g., the trigonal ring breathing mode often seen near 1000 cm⁻¹ in Raman), and various in-plane and out-of-plane deformation modes. nih.gov

Imidazole Ring Vibrations: Assignments include C-H stretching, N-H related modes (if tautomerism occurs, though not possible in this N-substituted imidazole), and several C=C, C=N, and C-N stretching and bending modes that define the heterocyclic ring's vibrations. scispace.commdpi.com

Inter-ring Vibration: A C-N stretching mode corresponding to the bond connecting the pyridine and imidazole rings would also be present.

Computational studies on related molecules like 2-nitroimidazole (B3424786) and substituted pyridines confirm that DFT calculations can provide vibrational frequencies that are in good agreement with experimental data after appropriate scaling. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the precise connectivity and electronic environment of atoms can be determined.

The ¹H NMR spectrum of this compound would display signals corresponding to the distinct protons on the pyridine and imidazole rings. The chemical shifts are highly dependent on the electronic environment. The strongly electron-withdrawing nitro group will cause the protons on the pyridine ring to be significantly deshielded, shifting their signals to a lower field (higher ppm).

Pyridine Protons (H3, H4, H6): These three protons will appear in the aromatic region, likely between δ 8.0 and 9.5 ppm. H6, being ortho to the nitro group, is expected to be the most downfield. H4 would be meta to the nitro group, and H3 would be ortho to the imidazole substituent. They would exhibit doublet and doublet of doublets splitting patterns due to spin-spin coupling.

Imidazole Protons (H2', H4', H5'): These protons will also be in the aromatic region, typically between δ 7.0 and 8.5 ppm. The H2' proton, situated between two nitrogen atoms, is generally the most deshielded of the imidazole protons. H4' and H5' would appear as distinct signals, likely singlets or narrow triplets depending on the coupling.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H6 (Pyridine) | 9.2 – 9.5 | d (doublet) |

| H4 (Pyridine) | 8.5 – 8.8 | dd (doublet of doublets) |

| H3 (Pyridine) | 8.1 – 8.4 | d (doublet) |

| H2' (Imidazole) | 8.2 – 8.5 | s (singlet) |

| H5' (Imidazole) | 7.6 – 7.9 | s (singlet) |

| H4' (Imidazole) | 7.1 – 7.4 | s (singlet) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 8 distinct carbon signals are expected. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms.

Pyridine Carbons (C2, C3, C4, C5, C6): These carbons will resonate in the aromatic region (δ 110–160 ppm). C5, being directly attached to the electron-withdrawing nitro group, will be significantly deshielded. C2 and C6, adjacent to the ring nitrogen, will also be downfield.

Imidazole Carbons (C2', C4', C5'): These carbons also appear in the aromatic/heteroaromatic region. C2', positioned between two nitrogen atoms, typically resonates around δ 135-140 ppm. C4' and C5' are expected in the δ 115–130 ppm range.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyridine) | 150 – 155 |

| C6 (Pyridine) | 148 – 152 |

| C5 (Pyridine) | 140 – 145 |

| C4 (Pyridine) | 135 – 140 |

| C2' (Imidazole) | 136 – 141 |

| C5' (Imidazole) | 128 – 132 |

| C3 (Pyridine) | 118 – 122 |

| C4' (Imidazole) | 115 – 120 |

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are pivotal in understanding the electronic structure and photophysical behavior of molecules like this compound. These techniques probe the transitions between different electronic energy levels within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions. For this compound, the spectrum is expected to be a composite of absorptions arising from the imidazole and nitropyridine rings.

The electronic structure features an electron-donating imidazole ring connected to an electron-withdrawing pyridine ring, which is further deactivated by a nitro group. This arrangement constitutes a "push-pull" or donor-acceptor system. Consequently, the UV-Vis spectrum is predicted to exhibit the following features:

π→π Transitions:* High-energy absorption bands, typically at shorter wavelengths (below 300 nm), are expected, originating from π→π* transitions within the aromatic systems of the pyridine and imidazole rings.

n→π Transitions:* Lower energy, and typically less intense, absorption bands may arise from n→π* transitions involving the non-bonding electrons on the nitrogen atoms of the rings and the oxygen atoms of the nitro group.

Intramolecular Charge Transfer (ICT) Band: A prominent, broad absorption band at a longer wavelength (likely above 300 nm) is anticipated due to an intramolecular charge transfer from the electron-rich imidazole moiety to the electron-deficient nitropyridine moiety. The position and intensity of this band are often sensitive to the polarity of the solvent.

| Expected Transition Type | Probable Wavelength Region | Associated Moiety |

| π→π | < 300 nm | Imidazole and Pyridine Rings |

| n→π | > 300 nm | N/O heteroatoms |

| Intramolecular Charge Transfer (ICT) | > 300 nm | Entire Molecule (Donor-Acceptor System) |

Photophysical Properties and Electronic Transitions

The photophysical properties describe the fate of the molecule after absorbing light, including fluorescence and non-radiative decay processes. The electronic transitions in this compound are dominated by its donor-acceptor character.

The presence of the nitro group is expected to have a profound influence on the emission properties of the molecule. Nitroaromatic compounds are often characterized by very low or negligible fluorescence quantum yields. rsc.org This is because the nitro group promotes efficient intersystem crossing from the excited singlet state (S₁) to a triplet state (T₁), a process that competes effectively with fluorescence. Therefore, it is highly probable that this compound is a weakly emissive or non-emissive compound in solution at room temperature. The energy absorbed is primarily dissipated through non-radiative pathways or populates a triplet state. The photophysical behavior is also strongly dependent on solvent polarity, which can alter the energy levels of the charge-transfer states. rsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is indispensable for determining the molecular weight and elucidating the structure of compounds.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, typically 70 eV. This process usually results in the formation of a molecular ion (M⁺•) and extensive fragmentation, providing a characteristic "fingerprint" for the compound.

For this compound (molar mass: 190.16 g/mol ), the EI-MS spectrum would be expected to show:

Molecular Ion Peak (M⁺•): A peak at m/z 190, corresponding to the intact radical cation.

Characteristic Fragment Ions: The fragmentation pattern would likely involve the cleavage of the nitro group, which is a common pathway for nitroaromatic compounds. Expected primary losses include:

Loss of a nitro radical (•NO₂; 46 Da), leading to a fragment ion at m/z 144.

Loss of a nitric oxide radical (•NO; 30 Da), leading to a fragment ion at m/z 160.

Subsequent fragmentation of the remaining imidazolyl-pyridine structure would produce further characteristic ions.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal fragmentation. Its high mass accuracy allows for the determination of the elemental composition of the ion.

For this compound (C₈H₆N₄O₂), HR-ESI-MS in positive ion mode would be used to confirm its elemental formula.

Protonated Molecule [M+H]⁺: The primary ion observed would be at m/z 191.

Exact Mass Measurement: The high-resolution measurement would yield an exact mass for the [M+H]⁺ ion (calculated: 191.0615), which can be compared to the theoretical value to confirm the elemental composition of C₈H₇N₄O₂⁺ with high confidence.

General Mass Spectrometry (MS)

General mass spectrometric analysis, often involving tandem MS (MS/MS), provides further structural detail by fragmenting a selected precursor ion (like the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation of the protonated molecule of this compound would likely involve characteristic losses related to its structure.

The study of related nitrosamine (B1359907) compounds shows that fragmentation of protonated species can involve the loss of the NO radical (30 Da) or the loss of H₂O (18 Da). nih.gov For imidazole ribosides, fragmentation typically involves the loss of small molecules from ring substituents without the opening of the imidazole ring itself. researchgate.net Based on these principles, a general fragmentation pathway for the [M+H]⁺ ion of the title compound can be predicted.

| Predicted m/z | Ion Formula (Proposed) | Description |

| 191.0615 | [C₈H₇N₄O₂]⁺ | Protonated Molecule [M+H]⁺ |

| 174.0598 | [C₈H₆N₄O]⁺ | Loss of OH radical from nitro group (uncommon) or H₂O loss after rearrangement |

| 161.0669 | [C₈H₇N₃O]⁺ | Loss of NO |

| 145.0716 | [C₈H₇N₄]⁺ | Loss of O₂ (unlikely) or NO₂ + H |

| 144.0563 | [C₈H₆N₃]⁺ | Loss of HNO₂ from [M+H]⁺ |

X-ray Diffraction Analysis

Detailed structural information for the chemical compound this compound, including single-crystal X-ray diffraction analysis, molecular and crystal structure elucidation, and specific intermolecular interactions and crystal packing motifs, is not available in the provided search results. Scientific literature detailing the crystallographic data necessary to fulfill this request could not be located.

To provide a comprehensive analysis as requested, experimental determination of the crystal structure of this compound via single-crystal X-ray diffraction would be required. Such an analysis would typically yield precise data on bond lengths, bond angles, and the three-dimensional arrangement of the molecule.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation

A single-crystal X-ray diffraction study would be the definitive method to elucidate the precise molecular and crystal structure of this compound. This technique would allow for the unambiguous determination of the spatial arrangement of atoms within the molecule, confirming the connectivity of the imidazole and nitropyridine rings. Furthermore, it would provide key crystallographic parameters.

A hypothetical data table that would be generated from such a study is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₆N₄O₂ |

| Formula Weight | 190.16 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

Intermolecular Interactions and Crystal Packing Motifs

The elucidation of the crystal structure would subsequently allow for a detailed analysis of the intermolecular interactions that govern the crystal packing of this compound. The presence of the nitro group, with its potential for hydrogen bonding and other electrostatic interactions, along with the aromatic pyridine and imidazole rings, suggests that a variety of non-covalent interactions could be at play.

Hypothetical Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | **Angle (°) ** |

|---|---|---|---|

| C-H···O Hydrogen Bond | e.g., C-H (imidazole)···O (nitro) | Value | Value |

Without experimental data, any description of the specific intermolecular interactions and crystal packing motifs of this compound remains speculative.

Computational Chemistry and Theoretical Modelling

Quantum Chemical Calculation Methodologies

The foundation of a computational investigation into a molecule like 2-(1H-imidazol-1-yl)-5-nitropyridine lies in the selection of appropriate quantum chemical methods. These methods are chosen based on the desired balance between accuracy and computational cost.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a widely used method in computational chemistry due to its efficiency and accuracy in predicting the electronic structure of molecules. For a compound containing both pyridine (B92270) and imidazole (B134444) rings, along with a nitro group, several functionals would be suitable for a comprehensive analysis.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most popular hybrid functionals, combining the strengths of Hartree-Fock theory with DFT. It generally provides reliable geometric and electronic properties for a wide range of organic molecules.

B3PW91 (Becke, 3-parameter, Perdew-Wang-91): Similar to B3LYP, this hybrid functional is also known for its good performance in predicting molecular properties and is often used as a complementary method to validate results.

CAM-B3LYP (Coulomb-attenuating method B3LYP): This long-range corrected hybrid functional is particularly well-suited for studying systems where charge transfer might be important, which could be the case for this compound due to the electron-withdrawing nitro group and the electron-rich imidazole ring.

Basis Set Selection and Solvation Models

The choice of a basis set is crucial as it defines the set of mathematical functions used to build the molecular orbitals. For a molecule of this size and composition, Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are commonly employed to provide a good balance of accuracy and computational expense.

To simulate the behavior of the molecule in a solvent, which is often crucial for comparing with experimental data, solvation models are applied. The Polarizable Continuum Model (PCM) and its integral equation formalism variant (IEFPCM) are standard choices. These models represent the solvent as a continuous dielectric medium, accounting for the bulk solvent effects on the molecular structure and properties.

Molecular Structure and Conformational Analysis

A primary goal of computational modeling is to determine the three-dimensional structure of a molecule and to explore its possible conformations.

Geometry Optimization and Equilibrium Structures

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This process is performed using the aforementioned quantum chemical methods (e.g., B3LYP/6-311+G(d,p)) to locate the most stable, or equilibrium, structure of this compound. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and reactivity.

Potential Energy Surface Scans

The relative orientation of the imidazole and nitropyridine rings is a key structural feature. A Potential Energy Surface (PES) scan would be performed to investigate the rotational barrier around the C-N bond connecting the two heterocyclic rings. This is achieved by systematically rotating the dihedral angle between the rings and calculating the energy at each step. The resulting energy profile reveals the most stable conformation (lowest energy) and the energy barriers to rotation, providing insight into the molecule's flexibility and the likelihood of different conformers existing at room temperature.

Electronic Structure and Properties Calculation

Theoretical calculations are instrumental in predicting the electronic behavior of this compound. By employing established computational methodologies, a comprehensive understanding of its molecular orbitals, charge distribution, and electronic transitions can be achieved.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is typically distributed over the electron-rich imidazole ring and the pyridine ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is predominantly localized on the electron-deficient nitropyridine ring, particularly on the nitro group, which acts as a strong electron-withdrawing group. This distribution identifies the nitro group and adjacent carbons as the likely sites for nucleophilic attack. The specific energies of these orbitals, calculated using DFT, dictate the molecule's electronic behavior.

| Orbital | Energy (eV) | Description |

| HOMO | -7.15 | Highest Occupied Molecular Orbital |

| LUMO | -2.89 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.26 | LUMO - HOMO |

Note: The values presented are hypothetical and representative for a molecule of this type, derived from general knowledge of similar compounds, as specific experimental or computational studies on this compound are not publicly available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential.

In the MEP map of this compound, the most negative potential (red regions) is expected to be localized around the oxygen atoms of the nitro group and the nitrogen atoms of the pyridine and imidazole rings. These sites are the most favorable for interactions with electrophiles or for forming hydrogen bonds. The most positive potential (blue regions) would be found around the hydrogen atoms, particularly those attached to the imidazole ring.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N(Pyridine) | π(C-N)(Pyridine) | 25.8 | Intramolecular Hyperconjugation |

| LP(1) N(Imidazole) | π(C=C)(Imidazole) | 21.3 | Intramolecular Hyperconjugation |

| π(Pyridine Ring) | π*(N-O)(Nitro) | 15.5 | Intramolecular Charge Transfer |

Note: The values in this table are illustrative examples based on analyses of similar molecular structures and are not from a direct study of the target compound.

Charge Distribution and Population Analysis (e.g., Mulliken Charges)

Charge distribution analysis, such as Mulliken population analysis, assigns partial charges to each atom in the molecule. This helps in understanding the electrostatic properties and reactivity. The analysis reveals the electron distribution across the molecular framework.

In this compound, the nitrogen and oxygen atoms are expected to carry significant negative charges due to their high electronegativity. The carbon atom attached to the nitro group would likely have a positive charge, influenced by the strong electron-withdrawing effect. The hydrogen atoms generally exhibit positive charges. This charge distribution is consistent with the predictions from MEP analysis.

| Atom | Mulliken Charge (a.u.) |

| O (nitro) | -0.45 |

| N (nitro) | +0.60 |

| N (pyridine) | -0.52 |

| N (imidazole) | -0.48 |

| C (pyridine, C-NO2) | +0.25 |

| H (imidazole) | +0.22 |

Note: These charge values are representative and hypothetical, intended to illustrate the expected distribution for this molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and UV-Vis Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the electronic excited states of molecules. This allows for the simulation of UV-Vis absorption spectra, predicting the absorption wavelengths (λmax) and oscillator strengths (f), which correspond to the intensity of the absorption bands. The primary electronic transitions often involve the promotion of an electron from the HOMO to the LUMO.

For this compound, TD-DFT calculations would likely predict significant electronic transitions in the UV-Vis region. The main absorption band would be attributed to a π → π* transition, corresponding to an intramolecular charge transfer (ICT) from the electron-donating imidazole-pyridine system to the electron-accepting nitro group.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 345 | 0.35 | HOMO → LUMO (95%) |

| S0 → S2 | 280 | 0.18 | HOMO-1 → LUMO (70%) |

Note: These spectral data are hypothetical examples based on TD-DFT studies of analogous aromatic nitro compounds.

Reactivity and Chemical Hardness/Softness Studies

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω).

Chemical Hardness (η) measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. "Soft" molecules are more reactive.

Electronegativity (χ) is the power of an atom or molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons, indicating its capacity to act as an electrophile.

These parameters are calculated using the following equations based on HOMO and LUMO energies:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

Using the hypothetical FMO energies from section 5.3.1, the reactivity descriptors for this compound can be estimated.

| Parameter | Formula | Calculated Value |

| Ionization Potential (I) | -E(HOMO) | 7.15 eV |

| Electron Affinity (A) | -E(LUMO) | 2.89 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.13 eV |

| Chemical Softness (S) | 1 / η | 0.47 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | 5.02 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 5.91 eV |

Note: These values are derived from the hypothetical FMO energies listed previously and serve as illustrative examples.

The calculated hardness suggests that the molecule possesses moderate stability. The significant electrophilicity index indicates that this compound has a strong capacity to act as an electrophile, which is consistent with the presence of the powerful electron-withdrawing nitro group.

In-depth Computational and Spectroscopic Analysis of this compound Remains Elusive

Despite a thorough search of scientific literature and chemical databases, detailed computational and theoretical studies specifically focused on the chemical compound this compound are not publicly available. Consequently, specific data regarding its theoretical modeling and predicted spectroscopic properties, as outlined for a comprehensive analysis, could not be obtained.

The investigation sought to detail various aspects of the molecule's electronic structure and reactivity through computational chemistry, as well as to predict its spectroscopic behavior and correlate it with potential experimental data. The intended areas of focus included:

: This section was planned to explore the molecule's reactivity and stability through several key quantum chemical descriptors.

Global Electrophilicity Index: This parameter would quantify the ability of the molecule to accept electrons.

Absolute Electronegativity: This would provide a measure of the molecule's ability to attract electrons.

Hardness and Softness Parameters: These descriptors are crucial for understanding the molecule's stability and reactivity, based on the hard and soft acids and bases (HSAB) principle.

Fukui Function Analysis: This analysis would have identified the specific atomic sites within the molecule most susceptible to nucleophilic and electrophilic attack.

Spectroscopic Property Prediction and Correlation with Experimental Data: This part of the analysis aimed to predict the spectroscopic signatures of this compound, which are fundamental for its experimental identification and characterization.

Theoretical Vibrational Frequencies and Mode Assignments: Calculations would have predicted the infrared (IR) and Raman spectra, assigning specific vibrational modes to different functional groups within the molecule.

Computed NMR Chemical Shifts (¹H, ¹³C): Theoretical calculations of proton and carbon-13 nuclear magnetic resonance (NMR) chemical shifts are vital for confirming the molecular structure.

The absence of published research or database entries providing this specific information for this compound prevents the generation of a detailed, scientifically accurate article on these topics. While computational studies exist for related compounds such as nitroimidazoles and other pyridine derivatives, these findings cannot be extrapolated to this compound without introducing significant inaccuracies. Authoritative analysis requires dedicated theoretical studies performed directly on the molecule of interest.

Spectroscopic Property Prediction and Correlation with Experimental Data

Simulated UV-Vis Spectra and Electronic Transitions

Theoretical simulation of the Ultraviolet-Visible (UV-Vis) spectrum is a powerful tool for understanding the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common and effective method for calculating the excited states of molecules. rsc.orgresearchgate.net This computational approach can predict the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions, such as π → π* or n → π* transitions. rsc.orgresearchgate.net

For this compound, a TD-DFT calculation would involve optimizing the ground state geometry and then computing the vertical excitation energies to various excited states. The results would allow for the assignment of absorption bands observed in an experimental spectrum. The analysis would identify which molecular orbitals are involved in the primary electronic transitions, for instance, transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This provides insight into how the electronic structure, particularly the interplay between the electron-donating imidazole ring and the electron-withdrawing nitropyridine system, governs its optical properties.

While computational studies on related nitroimidazole-based compounds have been performed, specific simulated spectral data for this compound is not present in the available literature. mdpi.com A hypothetical data table for such a study is presented below.

Table 1: Simulated Electronic Transition Data for this compound (Hypothetical)

| Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|

Advanced Quantum Descriptors

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density (ρ(r)) to partition a molecule into its constituent atoms. wikipedia.orgamercrystalassn.org This method allows for the definition of atoms and chemical bonds based on the gradient vector field of the electron density. uni-rostock.de Key features of the topology include critical points where the gradient of the density is zero. A (3, -1) critical point, known as a bond critical point (BCP), found between two nuclei indicates the presence of a bond path, a line of maximum electron density linking them. researchgate.net

An application of QTAIM to this compound would characterize the nature of its covalent bonds (e.g., C-N, C-C, N-O) and any potential non-covalent interactions. The properties of the electron density at the BCP, such as its magnitude (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), provide deep insights. For instance, the sign of the Laplacian can distinguish between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (ionic, hydrogen bonds, van der Waals) (∇²ρ(r) > 0). researchgate.net This analysis would be invaluable for quantifying the electronic character of the bond linking the imidazole and pyridine rings and the effects of the nitro group substituent. To date, a specific QTAIM analysis for this compound has not been reported in the literature.

Table 2: QTAIM Topological Parameters for Selected Bonds of this compound (Hypothetical)

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |

|---|---|---|---|---|

| N(imidazolyl)-C(pyridinyl) | Data not available | Data not available | Data not available | Data not available |

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCI) in real space. mdpi.comwikipedia.org It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). researchgate.net Regions of weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are characterized by low electron density and a small reduced density gradient. researchgate.net

RDG analysis generates 3D isosurfaces that are color-coded to represent the nature and strength of the interactions. researchgate.net Typically, blue indicates strong attractive interactions (like hydrogen bonds), green signifies weak van der Waals interactions, and red denotes repulsive steric clashes. researchgate.net A corresponding 2D plot of RDG versus sign(λ₂)ρ further quantifies these interactions. For this compound, RDG analysis could reveal potential intramolecular hydrogen bonds or steric strain between the two heterocyclic rings and the nitro group. It would provide a clear visual map of the non-covalent forces that dictate the molecule's preferred conformation and packing in the solid state. nih.govunamur.be However, specific RDG plots and analyses for this molecule are not available in the surveyed literature.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) is a theoretical tool that provides a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org It offers a chemically intuitive way to visualize regions of high electron localization, corresponding to core electrons, covalent bonds, and lone pairs. jussieu.fr ELF values range from 0 to 1, where a value close to 1 indicates high electron localization (e.g., in the center of a covalent bond or a lone pair region), while a value of 0.5 is characteristic of a uniform electron gas. aps.org

The Localized Orbital Locator (LOL) is a related function that also maps electron localization. jussieu.fr Both ELF and LOL analyses for this compound would generate contour plots or 3D isosurfaces showing the spatial distribution of its valence electrons. researchgate.net This would allow for a clear visualization of the covalent bonding framework, the lone pairs on the nitrogen and oxygen atoms, and the degree of electron delocalization within the aromatic rings. These methods provide a faithful representation of the Lewis structure concepts within a quantum mechanical framework. wikipedia.orgnih.gov Publicly available ELF or LOL analyses for this specific compound could not be located.

Nonlinear Optical (NLO) Properties Calculation (e.g., First Hyperpolarizability)

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. journaleras.com Computational chemistry plays a crucial role in predicting the NLO response of molecules. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. neliti.com Molecules with large β values are promising candidates for second-harmonic generation (SHG) materials. researcher.life

DFT calculations are widely used to compute the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of molecules. researchgate.net For this compound, the presence of the imidazole ring (potential donor) and the nitropyridine moiety (acceptor) suggests it may possess intramolecular charge-transfer characteristics, which are often associated with a significant NLO response. A computational study would involve calculating the components of the β tensor to determine the total first hyperpolarizability. The result would typically be compared to a standard NLO material like urea to gauge its potential. researcher.life While studies on other imidazole derivatives have shown NLO properties, specific calculations of the first hyperpolarizability for this compound have not been found in the literature. researchgate.netresearchgate.net

Table 3: Calculated NLO Properties of this compound (Hypothetical)

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | Data not available | Debye |

| Mean Polarizability (α) | Data not available | esu |

Coordination Chemistry and Metal Complexation

2-(1H-imidazol-1-yl)-5-nitropyridine as a Ligand

The design and application of N-heterocyclic compounds as ligands are central to the development of new metal-organic frameworks and coordination complexes with diverse properties. znaturforsch.com The flexibility and varied coordination modes of these ligands allow for the construction of a wide array of molecular architectures. znaturforsch.com

This compound is designed as a bidentate chelating ligand. The primary coordination sites are the sp²-hybridized nitrogen atom of the pyridine (B92270) ring and the N3-nitrogen atom of the imidazole (B134444) ring. This arrangement allows the ligand to form a stable five-membered chelate ring upon coordination to a metal center. The imidazole nitrogen is generally a more basic and favorable coordination site. researchgate.net

The presence of a nitro group (-NO₂) at the 5-position of the pyridine ring is a key design feature. As a strong electron-withdrawing group, it significantly influences the electronic properties of the ligand by reducing the electron density on the pyridine ring. This modification can affect the binding affinity of the ligand for different metal ions and influence the electrochemical properties of the resulting metal complexes.

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can influence the final structure and dimensionality of the coordination compound. General synthetic strategies for various metal ions are outlined below.

Cu(I): Heteroleptic Copper(I) complexes can be synthesized by reacting the ligand with a Cu(I) precursor, such as tetrakis(acetonitrile)copper(I) tetrafluoroborate (B81430) ([Cu(CH₃CN)₄]BF₄), often in the presence of other ligands like phosphines, under an inert atmosphere. nih.govrsc.org

Cd(II): Cadmium(II) complexes are commonly prepared by reacting the ligand with a cadmium salt, for instance, CdCl₂·2.5H₂O or Cd(OAc)₂·2H₂O, in a solvent like methanol (B129727) at room temperature or with gentle heating. znaturforsch.comnih.govnih.gov

Fe(III): The synthesis of Iron(III) complexes can be achieved by combining the ligand with an Fe(III) salt, such as FeCl₃, in a suitable solvent. The reaction conditions can be tailored to produce mononuclear or dinuclear species. mdpi.com

Rh(III): Rhodium(III) complexes are typically synthesized from rhodium trichloride (B1173362) (RhCl₃·3H₂O) precursors, where the ligand displaces coordinated water or chloride ions upon heating in a solvent like ethanol (B145695) or methanol.

Zn(II): Zinc(II) complexes are readily synthesized by reacting the ligand with various zinc salts, including ZnCl₂, Zn(NO₃)₂, or Zn(OAc)₂·2H₂O, in solvents such as methanol or acetonitrile. nih.govresearchgate.netfrontiersin.org

Ni(II): Nickel(II) complexes can be prepared by reacting the ligand with nickel salts like Ni(H₂O)₆₂ or Ni(NO₃)₂·6H₂O. nih.govfrontiersin.org The reaction often results in the formation of octahedral or square planar complexes depending on the counter-ions and solvent used. nih.govfrontiersin.org

Pt(II) and Pt(IV): Platinum(II) complexes are typically synthesized by reacting two molar equivalents of the ligand with potassium tetrachloroplatinate(II) (K₂PtCl₄) in an aqueous or mixed solvent system. nih.govresearchgate.net The corresponding Platinum(IV) complexes can sometimes be obtained through the oxidation of the Pt(II) analogues.

Ru(II): Ruthenium(II) complexes are often prepared using precursors like [Ru(bpy)₂Cl₂] (bpy = 2,2'-bipyridine) or [Ru(tpy)Cl₃] (tpy = terpyridine). The synthesis involves the substitution of the chloride ligands by this compound, typically by refluxing the reactants in a solvent mixture such as ethanol/water. unifi.itmdpi.com

Table 1: General Synthetic Approaches for Metal Complexes

| Metal Ion | Typical Precursor(s) | Common Solvent(s) | General Conditions |

|---|---|---|---|

| Cu(I) | [Cu(CH₃CN)₄]BF₄ | Acetonitrile, Dichloromethane | Inert atmosphere, Room temperature |

| Cd(II) | CdCl₂·2.5H₂O, Cd(OAc)₂ | Methanol, Ethanol | Room temperature or reflux |

| Fe(III) | FeCl₃, Fe(ClO₄)₃ | Methanol, Acetonitrile | Room temperature or reflux |

| Rh(III) | RhCl₃·3H₂O | Ethanol, Water | Reflux |

| Zn(II) | ZnCl₂, Zn(OAc)₂·2H₂O | Methanol, Acetonitrile | Room temperature or reflux |

| Ni(II) | Ni(NO₃)₂·6H₂O, Ni(H₂O)₆₂ | Methanol, Ethanol | Room temperature or reflux |

| Pt(II) | K₂PtCl₄ | Water, Acetone | Room temperature, protected from light |

| Ru(II) | [Ru(bpy)₂Cl₂], [Ru(tpy)Cl₃] | Ethanol/Water | Reflux |

Characterization of Metal Complexes

A comprehensive characterization of the synthesized metal complexes is essential to confirm their composition, structure, and properties. This is achieved through a combination of spectroscopic and analytical techniques.

The definitive method for determining the precise three-dimensional structure of these coordination compounds in the solid state is single-crystal X-ray diffraction. znaturforsch.comnih.gov This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Further characterization is typically performed using a suite of other methods:

Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR): Nuclear Magnetic Resonance spectroscopy is used to confirm the coordination of the ligand to the metal center. Changes in the chemical shifts of the ligand's protons and carbons upon complexation provide evidence of binding. For platinum complexes, ¹⁹⁵Pt NMR is a powerful tool for characterizing the platinum environment. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine and imidazole rings. The appearance of new bands in the far-IR region can be attributed to metal-nitrogen (M-N) vibrations. researchgate.net

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and composition. nih.gov

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is compared against the calculated theoretical values to verify the empirical formula. researchgate.net

As a bidentate N,N'-donor, this compound chelates to metal ions, forming a five-membered metallocycle. The number of ligands coordinating to the metal center and the presence of other co-ligands or solvent molecules determine the final coordination geometry. Based on studies of complexes with similar imidazole-pyridine ligands, a range of geometries can be anticipated for the different metal ions.

Tetrahedral: Often observed for d¹⁰ ions like Zn(II). frontiersin.org

Square Planar: This is the characteristic geometry for Pt(II) and can also be found for Ni(II) complexes. frontiersin.orgnih.govnih.gov

Square Pyramidal: A possible five-coordinate geometry for ions like Cu(II) and Cd(II). nih.govrsc.org

Trigonal Bipyramidal: Another common five-coordinate geometry, for example with Zn(II). mdpi.com

Octahedral: This is a very common coordination geometry for many transition metals, including Fe(III), Ru(II), and Ni(II), typically involving two or three bidentate ligands or a combination of the ligand with monodentate co-ligands. nih.govmdpi.comnih.gov

Pentagonal Bipyramidal: A less common seven-coordinate geometry that can be adopted by larger ions such as Cd(II). mdpi.com

Table 2: Common Coordination Geometries for Metal Ions

| Metal Ion | Typical d-electron Count | Common Coordination Number(s) | Expected Geometry(ies) |

|---|---|---|---|

| Cu(I) | d¹⁰ | 4 | Tetrahedral |

| Cd(II) | d¹⁰ | 4, 5, 6, 7 | Tetrahedral, Square Pyramidal, Octahedral, Pentagonal Bipyramidal nih.govmdpi.com |

| Fe(III) | d⁵ | 6 | Octahedral mdpi.com |

| Rh(III) | d⁶ | 6 | Octahedral |

| Zn(II) | d¹⁰ | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral frontiersin.orgmdpi.com |

| Ni(II) | d⁸ | 4, 6 | Square Planar, Octahedral nih.govfrontiersin.org |

| Pt(II) | d⁸ | 4 | Square Planar nih.govnih.gov |

| Pt(IV) | d⁶ | 6 | Octahedral |

| Ru(II) | d⁶ | 6 | Octahedral mdpi.comnih.gov |

Magnetic susceptibility measurements are a crucial tool for characterizing transition metal complexes, providing insight into the oxidation state and spin state of the central metal ion. The magnetic moment of a complex is determined by the number of unpaired electrons it possesses.

Diamagnetic Complexes: Complexes with no unpaired electrons (d¹⁰ ions like Zn(II), Cd(II), and Cu(I); low-spin d⁶ ions like Ru(II), Rh(III), and Pt(IV); and d⁸ square planar ions like Pt(II) and Ni(II)) are repelled by a magnetic field and are termed diamagnetic. researchgate.net

Paramagnetic Complexes: Complexes containing one or more unpaired electrons are attracted to a magnetic field. The magnitude of this attraction is related to the effective magnetic moment (µ_eff), measured in Bohr magnetons (B.M.). For instance, high-spin Fe(III) (d⁵) complexes are expected to be paramagnetic with magnetic moments around 5.9 B.M. nih.gov Octahedral Ni(II) (d⁸) complexes typically have two unpaired electrons and magnetic moments in the range of 2.9–3.4 B.M. researchgate.net These measurements, often conducted using methods like the Evans NMR method or a SQUID magnetometer, are vital for confirming the electronic configuration of the metal center. nih.gov

Table 3: Expected Magnetic Properties of Metal Complexes

| Metal Ion | Common Oxidation State | d-electron Count | Expected Number of Unpaired Electrons (Common Geometries) | Expected Magnetic Behavior |

|---|---|---|---|---|

| Cu(I) | +1 | d¹⁰ | 0 | Diamagnetic |

| Cd(II) | +2 | d¹⁰ | 0 | Diamagnetic |

| Fe(III) | +3 | d⁵ | 5 (high-spin) or 1 (low-spin) | Paramagnetic nih.gov |

| Rh(III) | +3 | d⁶ | 0 (low-spin) | Diamagnetic |

| Zn(II) | +2 | d¹⁰ | 0 | Diamagnetic researchgate.net |

| Ni(II) | +2 | d⁸ | 2 (octahedral) or 0 (square planar) | Paramagnetic or Diamagnetic |

| Pt(II) | +2 | d⁸ | 0 (square planar) | Diamagnetic |

| Pt(IV) | +4 | d⁶ | 0 (low-spin) | Diamagnetic |

| Ru(II) | +2 | d⁶ | 0 (low-spin) | Diamagnetic |

Thermal Stability Analysis of Complexes

The thermal stability of metal complexes containing this compound is a critical parameter for understanding their potential applications, particularly in materials science. The primary technique used for this evaluation is thermogravimetric analysis (TGA), often coupled with differential thermal analysis (DTA) or differential scanning calorimetry (DSC). TGA monitors the mass of a sample as a function of temperature, providing quantitative information about decomposition processes.

In a typical TGA experiment, the complex is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). nih.gov The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition of coordination complexes often occurs in distinct steps. iosrjournals.orgresearchgate.net These steps may correspond to the loss of solvent molecules (like water or ethanol), the removal of counter-ions, and finally, the decomposition of the organic ligand itself, leaving a metal oxide or pure metal as the final residue. mdpi.com

For instance, the thermal analysis of Co(II), Ni(II), and Cu(II) complexes often reveals initial weight loss corresponding to the removal of coordinated or lattice water molecules, followed by multi-step decomposition of the organic ligand at higher temperatures. iosrjournals.orgbohrium.com The decomposition temperature provides insight into the strength of the coordinate bonds; a higher decomposition temperature generally indicates greater thermal stability. researchgate.net The final residue's weight can help confirm the stoichiometry of the original complex. mdpi.com

The atmosphere used during the analysis also plays a crucial role. In an inert atmosphere like nitrogen, the process is purely thermal decomposition. In an oxidizing atmosphere like air, oxidative decomposition occurs, which can lead to different decomposition pathways and final products. nih.gov

Below is an illustrative data table showing typical multi-step decomposition patterns observed for transition metal complexes with N-heterocyclic ligands, based on general findings in the field.

| Complex (Illustrative) | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Observed) | Assignment |

|---|---|---|---|---|

| [M(L)2Cl2]·2H2O | 1 | 80 - 150 | ~5% | Loss of lattice water (2H2O) |

| 2 | 250 - 400 | ~30% | Partial decomposition of ligand (L) | |

| 3 | 400 - 650 | ~40% | Complete decomposition of ligand |

Note: This table is for illustrative purposes to show typical TGA data for coordination complexes. 'L' represents a generic N-heterocyclic ligand similar to this compound, and 'M' represents a transition metal like Co(II), Ni(II), or Cu(II).

Electronic and Photophysical Properties of Metal Complexes

The electronic and photophysical properties of metal complexes are determined by the nature of the metal ion and the coordinated ligands. The interaction between the metal's d-orbitals and the ligand's molecular orbitals gives rise to new electronic states, which govern the absorption and emission of light.

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions

Charge transfer (CT) transitions are a key feature in the electronic spectra of many transition metal complexes and are responsible for their often intense colors. libretexts.org These transitions involve the promotion of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or from a metal-based orbital to a ligand-based orbital (MLCT). libretexts.org

Ligand-to-Metal Charge Transfer (LMCT): This transition typically occurs when a ligand with high-energy lone pairs of electrons is coordinated to a metal ion in a high oxidation state (electron-poor). An electron is transferred from a ligand orbital to a vacant or partially filled metal d-orbital. libretexts.org This process effectively results in the reduction of the metal center. The energy required for this transition depends on the oxidizing power of the metal and the reducing nature of the ligand.

Metal-to-Ligand Charge Transfer (MLCT): This transition is common in complexes with a metal ion in a low oxidation state (electron-rich) and a ligand possessing low-lying empty π* orbitals. libretexts.org An electron is excited from a filled metal d-orbital to an empty π* orbital of the ligand, resulting in the oxidation of the metal center. nih.gov The this compound ligand, with the electron-withdrawing nitro group, would create low-energy π* orbitals, making its complexes with electron-rich metals like Ru(II), Re(I), or Ir(III) prime candidates for exhibiting MLCT transitions. unimelb.edu.au These MLCT transitions are often found in the visible region of the spectrum and are typically very intense. libretexts.org

Luminescence and Emission Properties

Many transition metal complexes exhibit luminescence (either fluorescence or phosphorescence) after absorbing light. This property is highly dependent on the nature of the lowest energy excited state, which is often an MLCT state in complexes with π-accepting ligands. researchgate.net

Following excitation into an MLCT absorption band, the complex typically relaxes to the lowest-lying triplet MLCT (³MLCT) excited state through a process called intersystem crossing. unimelb.edu.au Emission from this triplet state back to the ground state is known as phosphorescence. Due to the involvement of a heavy metal atom, which enhances spin-orbit coupling, this formally spin-forbidden process can become efficient, leading to strong phosphorescence with relatively long lifetimes and large Stokes shifts. unimelb.edu.au

The emission color and quantum yield of these complexes can be tuned by modifying the ligand structure or changing the metal ion. For example, extending the π-conjugation of the ligand generally lowers the energy of the π* orbital, leading to a red-shift in the emission wavelength. nih.gov The luminescence of such complexes is often sensitive to their environment; for instance, ruthenium(II) dppz complexes are famous for their "light-switch" effect, where they are non-luminescent in water but emit intensely upon binding to DNA. nih.gov

The table below provides representative photophysical data for luminescent metal complexes containing polypyridyl or imidazole-type ligands, illustrating the range of observed properties.

| Complex (Example from literature) | Absorption λmax (nm) (Transition) | Emission λem (nm) | Quantum Yield (Φ) | Reference Moiety |

|---|---|---|---|---|

| [Os(TAP)2dppz]2+ | ~450 (MLCT) | 761 | ~0.0025 | dppz |

| Rhenium(I) phenanthroline-imidazole complex | ~380 (MLCT/ILCT) | ~600 | - | phenanthroline-imidazole |

| Iridium(III) cyclometalated complex | ~400 (MLCT) | 500 - 650 | High | phenylpyridine |

Note: This table contains example data from the literature for complexes with ligands analogous to this compound to illustrate typical photophysical properties. nih.govnih.govnih.gov Specific values for complexes of the title compound would require experimental measurement.

Advanced Research Applications and Potential Research Directions

Molecular Recognition and Supramolecular Chemistry

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the interactions between them are governed by non-covalent forces. The structure of 2-(1H-imidazol-1-yl)-5-nitropyridine, with its nitrogen atoms and aromatic rings, presents potential sites for hydrogen bonding and π-π stacking interactions. These features are fundamental to molecular recognition, where a host molecule selectively binds to a guest molecule.

While specific studies on the supramolecular chemistry of this compound are not extensively documented, its constituent parts, imidazole (B134444) and pyridine (B92270), are staples in the design of synthetic receptors. They can act as hydrogen bond donors and acceptors, and their aromatic nature allows them to participate in stacking interactions, which are crucial for the recognition of anions, cations, and neutral organic molecules. The exploration of this compound in forming well-defined supramolecular assemblies like metal-organic frameworks (MOFs) or hydrogen-bonded networks remains a promising direction for future research.

Material Science Applications (e.g., NLO materials)

Materials with nonlinear optical (NLO) properties are critical for modern technologies such as telecommunications and optical information processing. The NLO response of a molecule is often associated with a significant difference between its ground and excited state dipole moments, a feature common in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system.

The this compound molecule possesses this donor-acceptor architecture. The imidazole ring can act as an electron donor, while the nitro group on the pyridine ring is a strong electron acceptor. This intramolecular charge transfer (ICT) characteristic is a key indicator of potential NLO activity. ymerdigital.com Research on related imidazo[1,2-a]pyridine (B132010) derivatives has shown that extending the π-conjugation and incorporating donor-acceptor groups can lead to promising NLO properties. ymerdigital.com Theoretical studies on similar organic derivatives of imidazole have been conducted to calculate their polarizability and hyperpolarizability coefficients, which are measures of NLO response. For instance, calculations on imidazole-2-carboxaldehyde provide insights into the energy gap and electronic properties that influence NLO activity. Investigation into the specific NLO properties of this compound could reveal its suitability for advanced optical materials.

Catalytic Applications

The imidazole and pyridine moieties are frequently used as ligands in coordination chemistry, binding to metal centers to form catalysts for a wide range of organic transformations. The nitrogen atoms in both rings of this compound can act as coordination sites for metal ions.

While the direct catalytic application of this specific compound has not been detailed, related imidazoline (B1206853) derivatives are known to be used as catalysts and synthetic intermediates in some organic reactions. The electronic properties of the nitropyridine ring could modulate the catalytic activity of a metal center coordinated to the molecule. This suggests a potential research avenue for developing new catalysts based on this scaffold for reactions such as cross-coupling, oxidation, or reduction.

Development of Molecular Probes and Sensors

Molecular probes and sensors are designed to detect specific analytes, often through a change in an optical signal like fluorescence or color upon binding. The design of such probes often relies on the interaction between the probe molecule and the target analyte, which triggers a measurable response. The imidazole scaffold is a component in various fluorescent chemosensors. Given the electronic structure of this compound, it could potentially be developed into a sensor. For example, interaction with a specific metal ion or anion could modulate its intramolecular charge transfer characteristics, leading to a change in its absorption or emission spectrum.

Role as Chemical Intermediates in Complex Molecule Synthesis

One of the most established roles for this compound is as a chemical intermediate in the synthesis of more complex molecules. vibrantpharma.com Nitropyridine compounds are versatile precursors in organic synthesis, largely due to the reactivity of the nitro group and the pyridine ring. nih.gov

The nitro group can be readily reduced to an amino group, which can then undergo a variety of subsequent reactions such as diazotization, acylation, or alkylation. This transformation is a key step in building molecular complexity. For example, the reduction of the nitro group in a related compound, 1-(3-nitropyridin-2-yl)-1H-benzimidazole, can lead to the synthesis of N-substituted 3H-imidazo[4,5-b]pyridines. researchgate.net This demonstrates a common synthetic strategy where the nitropyridine moiety serves as a masked aminopyridine. Therefore, this compound is a valuable starting material for creating libraries of compounds with potential biological activities. nih.gov

Explorations of Biological Target Interactions (Methodological Aspects)

Computational methods, particularly molecular docking, are powerful tools for predicting how a small molecule might interact with a biological target, such as a protein or DNA. These in silico studies provide insights into binding affinity and conformation, guiding the design of new therapeutic agents.

Molecular Docking and Protein Binding Affinity Studies

Molecular docking simulations are widely used to study the potential interactions of heterocyclic compounds with various biological targets. While specific docking results for this compound are not broadly published across all the listed targets, studies on structurally related molecules provide a clear methodological framework and indicate the potential areas of biological relevance for this compound.

GABA Receptor: The GABA-A receptor is a key target for drugs treating anxiety and other neurological disorders. nih.gov Docking studies on benzimidazole (B57391) derivatives have shown their potential to bind to this receptor. nih.gov These studies typically involve placing the ligand into the receptor's binding site and calculating a docking score, which estimates the binding affinity. For example, a benzimidazole derivative showed an optimal binding energy of -8 kcal/mol with the α2β2γ2 isoform of the GABA-A receptor, suggesting a preferential interaction with subtypes associated with anxiety. nih.gov

α-Amylase: This enzyme is a target for managing type 2 diabetes. Inhibitors prevent the breakdown of carbohydrates, controlling blood sugar levels. Docking studies of various imidazole and benzimidazole-urea derivatives have been performed against α-amylase. nih.govajchem-a.com These simulations identify key amino acid residues in the enzyme's active site that interact with the inhibitor, such as TYR: A_151, LYS: A_200, and HIS: A_305. chemmethod.com

Phosphodiesterase-3 (PDE3): PDE enzymes are involved in signal transduction, and their inhibition has therapeutic applications. Docking studies are used to understand the structural requirements for potent and selective PDE3 inhibition. researchgate.net These computational models help in the rational design of new inhibitors by identifying key interactions within the catalytic site of the enzyme. researchgate.net

Guanylate Cyclase: This enzyme is a receptor for nitric oxide and plays a role in vasodilation. While specific docking studies with this compound are not available, computational methods could be employed to explore its potential as a modulator of this signaling pathway.

GSK-3α/β: Glycogen synthase kinase-3 (GSK-3) is implicated in numerous diseases, including neurodegenerative disorders and diabetes. Molecular docking has been instrumental in the discovery of inhibitors. Studies on 1H-indazole-3-carboxamide and imidazo[1,5-a]pyridine (B1214698) derivatives have identified key interactions within the ATP binding site of GSK-3β, involving residues like Val135, Arg141, and Asp200. nih.govresearchgate.net

PI3Kα: The PI3K/Akt/mTOR pathway is crucial in cancer cell growth and survival, making PI3Kα a major therapeutic target. nih.gov Computational studies, including molecular docking and molecular dynamics, are used to identify and optimize kinase inhibitors that target the PI3Kα protein. nih.govrsc.org

Urease: Urease inhibitors are sought for treating infections caused by bacteria like Helicobacter pylori. The potential of nitropyridine and imidazopyridine derivatives as urease inhibitors has been explored through molecular docking. nih.govnih.gov These studies reveal how the compounds fit into the enzyme's active site and interact with key nickel ions and amino acid residues, guiding the synthesis of more potent inhibitors. mdpi.comekb.egrsc.org

DNA-binding: The interaction of small molecules with DNA can be a mechanism for anticancer activity. Studies on related 5-nitroimidazoles show that they can be reductively activated to form species that covalently bind to DNA. nih.gov Other studies on pyridine-benzimidazole metal complexes demonstrate that they can bind to DNA non-covalently through intercalation, where the molecule inserts itself between the base pairs of the DNA helix. nih.gov These binding modes can be investigated using spectroscopic techniques and molecular docking. mdpi.commdpi.com

The table below summarizes representative findings from molecular docking studies on compounds structurally related to this compound, illustrating the methodological approach and the types of interactions observed.

| Biological Target | Related Compound Class | Key Interacting Residues/Binding Mode | Example Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| GSK-3β | Imidazo[1,5-a]pyridine-1-carboxamide | Val135, Arg141, Asp200 (H-bonds) | -8.95 to -7.72 | nih.gov |

| Urease | Oxazole-based imidazopyridine | Pi-pi stacking, hydrogen bonding | Not specified | nih.gov |

| α-Amylase | Imidazolo-pyrimidine derivatives | TYR151, LYS200, HIS305 | -9.2 to -10.2 | ajchem-a.com |

| GABA-A Receptor | Benzimidazole derivative | Binding to α2β2γ2 isoform active site | -8.0 | nih.gov |

| DNA | Pyridine-benzimidazole Cu(II) complex | Intercalation between base pairs | Not applicable | nih.gov |

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For the this compound scaffold, SAR studies are instrumental in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. These studies typically involve systematic modifications of the core structure and observing the corresponding changes in biological activity.